molecular formula C5H12N2O3 B1329720 3,3-bis(2-hydroxyethyl)urea CAS No. 23270-55-5

3,3-bis(2-hydroxyethyl)urea

Cat. No.: B1329720
CAS No.: 23270-55-5
M. Wt: 148.16 g/mol
InChI Key: BQMXKMPREFOYHS-UHFFFAOYSA-N
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Description

3,3-bis(2-hydroxyethyl)urea, also known as N,N’-bis(2-hydroxyethyl)urea, is an organic compound with the molecular formula C5H12N2O3. It is a derivative of urea, where two hydrogen atoms are replaced by 2-hydroxyethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-bis(2-hydroxyethyl)urea can be synthesized through the reaction of urea with ethylene oxide or ethylene glycol. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

Urea+2Ethylene OxideN,N’-bis(2-hydroxyethyl)urea\text{Urea} + 2 \text{Ethylene Oxide} \rightarrow \text{N,N'-bis(2-hydroxyethyl)urea} Urea+2Ethylene Oxide→N,N’-bis(2-hydroxyethyl)urea

Alternatively, the compound can be prepared by reacting urea with ethylene glycol in the presence of a catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of urea, 1,1-bis(2-hydroxyethyl)- involves the use of large-scale reactors where urea and ethylene oxide or ethylene glycol are combined under controlled conditions. The reaction is typically carried out at temperatures ranging from 80°C to 100°C, with the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-bis(2-hydroxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3,3-bis(2-hydroxyethyl)urea serves as:

  • Reagent in Organic Synthesis : It acts as a building block for synthesizing more complex molecules.
  • Solubilizing Agent : Its high solubility makes it useful for reactions requiring aqueous environments.

Biology

In biological research, this compound is utilized for:

  • Protein Studies : It is employed in biochemical studies to investigate protein denaturation and stabilization. Its ability to form hydrogen bonds allows it to influence protein structure and activity.
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit varying degrees of antitumor activity. For example, structural modifications have been shown to affect therapeutic effectiveness significantly.

Medicine

In medical applications, this compound is recognized for:

  • Dermatological Use : It is incorporated into formulations aimed at enhancing skin hydration and barrier function. Its moisturizing properties make it beneficial for treating dry skin conditions.
  • Pharmaceutical Development : The compound is explored as a stabilizing agent in drug formulations where protein integrity is crucial.

Industry

In industrial applications, this compound is utilized for:

  • Production of Resins and Plastics : It serves as a component in the manufacturing of various polymers.
  • Corrosion Inhibitor : Its properties help prevent corrosion in metal surfaces.

Antitumor Activity

Research has shown that certain structural modifications of compounds related to this compound can lead to significant differences in antitumor activity. For instance, 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea demonstrated reduced effectiveness compared to its isomeric counterparts.

Genotoxicity Studies

Genotoxicity assessments indicate a favorable safety profile for this compound. In vitro studies using bacterial assays showed no mutagenic effects under various concentrations. In vivo studies revealed no significant toxicity at doses up to 2000 mg/kg body weight.

Mechanism of Action

The mechanism of action of urea, 1,1-bis(2-hydroxyethyl)- involves its ability to form hydrogen bonds with various molecular targets. This property allows it to interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. The compound can stabilize or destabilize proteins by disrupting hydrogen bonding networks, leading to changes in protein folding and activity.

Comparison with Similar Compounds

Similar Compounds

    Urea: The simplest diamide of carbonic acid, used in fertilizers and pharmaceuticals.

    N,N’-dimethylurea: A derivative of urea with two methyl groups, used in organic synthesis.

    N,N’-diethylurea: Another urea derivative with two ethyl groups, used in various chemical applications.

Uniqueness

3,3-bis(2-hydroxyethyl)urea is unique due to the presence of two hydroxyethyl groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring high solubility and strong intermolecular interactions.

Biological Activity

Overview

3,3-bis(2-hydroxyethyl)urea, also known as N,N'-bis(2-hydroxyethyl)urea, is an organic compound characterized by its unique structure that includes two hydroxyethyl groups attached to a urea backbone. This configuration enhances its solubility in water and its ability to form hydrogen bonds, making it significant in various biological and industrial applications. Its molecular formula is C5_5H12_{12}N2_2O3_3 and it has garnered attention for its potential therapeutic uses, particularly in dermatology and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding. This interaction can influence protein structure and function, leading to stabilization or destabilization of proteins. The compound's properties allow it to act as a denaturant or stabilizer in biochemical studies, which is crucial for understanding protein folding and activity.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit varying degrees of antitumor activity. For instance, related compounds such as chloroethylnitrosoureas demonstrate significant differences in their therapeutic effectiveness based on their structural modifications. A comparative study highlighted that 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea showed reduced antitumor activity compared to its isomeric counterparts, suggesting that structural nuances profoundly affect biological outcomes .

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using bacterial assays (Ames test) revealed no mutagenic effects under various concentrations, indicating a favorable safety profile for this compound . Additionally, in vivo studies involving mammalian models have shown no significant toxicity at doses up to 2000 mg/kg body weight, reinforcing its potential as a safe therapeutic agent .

Clinical Applications

  • Dermatological Use : this compound has been incorporated into formulations aimed at enhancing skin hydration and barrier function. Its moisturizing properties make it beneficial in treating dry skin conditions and improving the overall texture of the skin.
  • Pharmaceutical Development : The compound is being explored as a building block for synthesizing more complex molecules in drug development. Its ability to stabilize proteins makes it a candidate for use in formulations where protein integrity is crucial.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivitySafety Profile
This compoundUrea DerivativeModerate antitumor activityLow toxicity; non-mutagenic
N,N'-dimethylureaUrea DerivativeUsed in organic synthesisModerate toxicity
N,N'-diethylureaUrea DerivativeVarious chemical applicationsModerate toxicity

Properties

IUPAC Name

1,1-bis(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c6-5(10)7(1-3-8)2-4-9/h8-9H,1-4H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMXKMPREFOYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177841
Record name Urea, 1,1-bis(2-hydroxyethyl)-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23270-55-5
Record name N,N-Bis-(2-Hydroxyethyl)urea
Source CAS Common Chemistry
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Record name N,N-Bis-(2-hydroxyethyl)urea
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Record name NSC159060
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159060
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Record name Urea, 1,1-bis(2-hydroxyethyl)-
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Record name 3,3-bis(2-hydroxyethyl)urea
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Record name N,N-BIS-(2-HYDROXYETHYL)UREA
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Synthesis routes and methods

Procedure details

212.4 g diethanolamine in 212.4 g of water was neutralized with 101.85 g concentrated sulfuric acid to a pH of 4. A solution of 168.99 g potassium cyanate in 260 g of water was then added and the mixture was heated to 90° C. for 3 hours. After cooling to ambient temperature, potassium sulfate precipitated and was filtered out. The filter cake was washed with 425 g of hot ethanol. The recovered ethanol was then added to the contents of the filtrate, causing the filtrate to become cloudy. The white precipitate was removed by filtration and then the ethanol was removed by distillation to give a viscous liquid solution of N,N-bis(2-hydroxyethyl)urea. The product similarly could be obtained using other acids to neutralize the amine, e.g. sulfuric acid. Also, other cyanate salts could be used, e.g. sodium cyanate.
Quantity
212.4 g
Type
reactant
Reaction Step One
Quantity
101.85 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
168.99 g
Type
reactant
Reaction Step Three
Name
Quantity
260 g
Type
solvent
Reaction Step Three
Name
Quantity
212.4 g
Type
solvent
Reaction Step Four

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